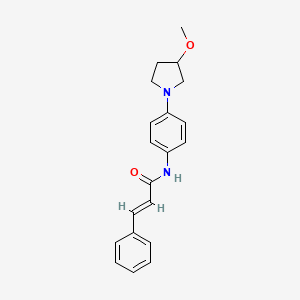

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide” is a chemical compound. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is commonly found in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors . The synthesis process often involves ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also likely includes a phenyl group and a cinnamamide group.Mécanisme D'action

Target of Action

Similar compounds have been found to target serine/threonine-protein kinase chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival.

Mode of Action

For instance, if it targets the Serine/threonine-protein kinase Chk1, it may inhibit the kinase activity, affecting the cell cycle regulation and DNA repair processes .

Biochemical Pathways

If it targets serine/threonine-protein kinase chk1, it could potentially affect pathways related to cell cycle regulation and dna repair .

Result of Action

If it inhibits serine/threonine-protein kinase chk1, it could potentially disrupt cell cycle regulation and dna repair processes, leading to cell death .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using MPC in lab experiments is its ability to modulate various biological processes, making it a versatile compound for various applications. However, one of the limitations of using MPC is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Orientations Futures

There are several future directions for the research on MPC. One potential application of MPC is in the development of novel anti-cancer therapeutics. MPC has been shown to inhibit the growth and proliferation of cancer cells, and further research is needed to explore its potential as a cancer therapeutic. Another future direction is the development of MPC-based anti-inflammatory drugs. MPC has been shown to possess anti-inflammatory properties, and further research is needed to explore its potential as an anti-inflammatory drug. Additionally, further research is needed to explore the potential of MPC in the treatment of neurodegenerative diseases. MPC has been shown to protect against oxidative stress-induced damage and improve cognitive function, and further research is needed to explore its potential as a neuroprotective agent.

Conclusion:

In conclusion, MPC is a versatile chemical compound with potential therapeutic properties. Its ability to modulate various biological processes makes it a promising compound for various applications, including cancer, inflammation, and neurodegenerative diseases. Further research is needed to explore its potential as a therapeutic agent in these fields.

Méthodes De Synthèse

The synthesis of MPC involves the condensation of 4-(3-methoxypyrrolidin-1-yl)aniline and cinnamoyl chloride in the presence of a base catalyst. The reaction proceeds via an acylation reaction, resulting in the formation of MPC as a white crystalline solid. The purity of the synthesized MPC can be confirmed by various spectroscopic techniques such as NMR, IR, and MS.

Applications De Recherche Scientifique

MPC has been studied for its potential application in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, MPC has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a key component of various diseases, and MPC has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, MPC has been shown to protect against oxidative stress-induced damage and improve cognitive function.

Propriétés

IUPAC Name |

(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-24-19-13-14-22(15-19)18-10-8-17(9-11-18)21-20(23)12-7-16-5-3-2-4-6-16/h2-12,19H,13-15H2,1H3,(H,21,23)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOPAWMWUKEQPU-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2950570.png)

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950571.png)

![ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate](/img/structure/B2950574.png)

![9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride](/img/structure/B2950575.png)

![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2950579.png)

![4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2950582.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2950588.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2950590.png)

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2950592.png)